molecular formula C16H18N2O4S B2851186 2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide CAS No. 821010-31-5

2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2851186
CAS No.: 821010-31-5
M. Wt: 334.39
InChI Key: WKAJTWHVBIZBEV-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-N-(4-sulfamoylphenyl)propanamide is a synthetic sulfonamide-propanamide hybrid compound. Its structure comprises a propanamide backbone substituted with a 3-methylphenoxy group at the C2 position and a 4-sulfamoylphenyl group at the N-terminus.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-4-3-5-14(10-11)22-12(2)16(19)18-13-6-8-15(9-7-13)23(17,20)21/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAJTWHVBIZBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide typically involves the following steps:

    Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3-methylphenoxyacetic acid: The 3-methylphenol is then reacted with chloroacetic acid in the presence of a base to form 3-methylphenoxyacetic acid.

    Synthesis of 2-(3-methylphenoxy)propanamide: The 3-methylphenoxyacetic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ammonia to form 2-(3-methylphenoxy)propanamide.

    Introduction of the 4-sulfamoylphenyl group: The final step involves the reaction of 2-(3-methylphenoxy)propanamide with 4-aminobenzenesulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and sulfonamide groups.

    Reduction: Reduced forms of the amide and sulfonamide groups.

    Substitution: Substituted derivatives at the sulfonamide group.

Scientific Research Applications

2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the N-(4-sulfamoylphenyl)propanamide core but differ in substituents, leading to varied biological activities:

Compound Name Substituent at C2 Position Molecular Formula Molecular Weight (g/mol) Key Activity/Notes Reference ID
2-(4-Isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide (Ibuprofen conjugate) 4-Isobutylphenyl (NSAID-derived) C19H24N2O3S 360.47 Anti-inflammatory potential
2-(2-Fluoro-biphenyl-4-yl)-N-(4-sulfamoylphenyl)propanamide 2-Fluoro-biphenyl C21H19FN2O3S 398.45 Antiurease activity (IC50: 18.2 µM)
3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide 5-Methylisoxazole-sulfamoylphenyl C19H20N6O5S2 484.53 Anticancer screening
(2R)-2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide Chlorophenyl-cyanopyrimidine-thioether C20H16ClN5O4S2 489.96 Enzyme inhibition (kinase target)

Key Differences and Implications

  • Electronic Effects: Electron-withdrawing groups (e.g., fluoro in compound 12 ) enhance antiurease activity compared to electron-donating groups like methylphenoxy.
  • Sulfamoyl Modifications : Compounds with dual sulfonamide groups (e.g., compound 7 ) show broader pharmacological profiles, including anticancer activity, likely due to enhanced hydrogen-bonding interactions.

Pharmacological Data

  • Antiurease Activity : Fluoro-substituted analogs (e.g., compound 12) exhibit stronger urease inhibition (IC50: 18.2 µM) than unsubstituted derivatives, suggesting electronegative groups improve target binding .
  • Anticancer Activity : Compound 7 demonstrated moderate cytotoxicity in preliminary assays, attributed to its dual sulfonamide-propanamide architecture .

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